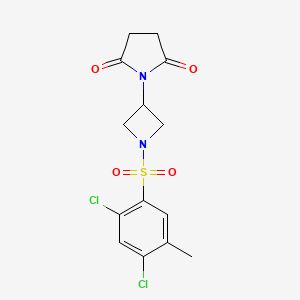
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H14Cl2N2O4S and its molecular weight is 377.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₄S
- Molecular Weight : 379.2 g/mol
This structure includes a pyrrolidine ring and a sulfonamide moiety, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its influence on cellular mechanisms.
Anticancer Activity
Recent research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay demonstrated that it could inhibit the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.6 |
| HepG2 | 20.3 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
The proposed mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G0/G1 phase.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to cellular damage and apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
In Vivo Study on Tumor Growth :
- In a murine model with implanted tumors, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
- Results : Tumor volume decreased by approximately 45% after four weeks of treatment.
-
Toxicity Assessment :
- Toxicological evaluations indicated that the compound exhibited minimal adverse effects on normal tissues at therapeutic doses, suggesting a favorable safety profile.
- Biochemical assays showed no significant alterations in liver and kidney function markers.
Eigenschaften
IUPAC Name |
1-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-8-4-12(11(16)5-10(8)15)23(21,22)17-6-9(7-17)18-13(19)2-3-14(18)20/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRODPQPCXZWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














